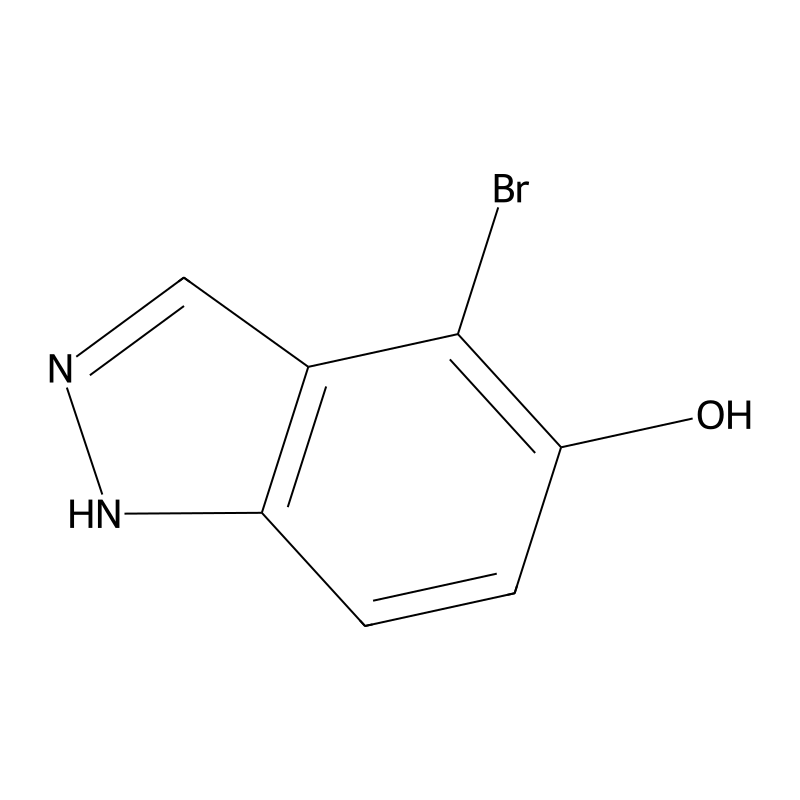

4-bromo-1H-indazol-5-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability: Chemical suppliers like SpiroChem offer 4-bromo-1H-indazol-5-ol, but descriptions primarily focus on product specifications and not research applications [].

Similarity to related molecules: In the absence of specific research on 4-bromo-1H-indazol-5-ol, scientists might look at research involving related molecules. For example, 5-bromo-1H-indazol-3-ol, a structural isomer, has been studied for its potential use in material science [].

4-Bromo-1H-indazol-5-ol is a chemical compound with the molecular formula C₇H₅BrN₂O and a molecular weight of 213.03 g/mol. It is characterized by a bromine atom at the fourth position of the indazole ring and a hydroxyl group at the fifth position. This compound belongs to the indazole class, which is known for its diverse biological activities and applications in medicinal chemistry.

- Transition Metal-Catalyzed Reactions: Indazole derivatives can undergo cross-coupling reactions, such as Suzuki or Heck reactions, facilitated by transition metals.

- Reductive Reactions: The compound can also be subjected to reduction reactions, yielding various derivatives depending on the reaction conditions.

- Nucleophilic Substitution: The bromine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for further functionalization of the indazole ring.

Research indicates that 4-bromo-1H-indazol-5-ol exhibits notable biological activities. It has been investigated for its potential therapeutic effects, particularly in:

- Anticancer Activity: Some studies suggest that indazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

- Anti-inflammatory Properties: The compound may also demonstrate anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

- Hormonal Modulation: Indazoles have been studied for their interactions with estrogen receptors, indicating potential use in hormone-related disorders .

The synthesis of 4-bromo-1H-indazol-5-ol typically involves multi-step processes starting from simpler heterocyclic precursors. Common methods include:

- Bromination: Starting from 1H-indazole, bromination at the fourth position can be achieved using brominating agents.

- Hydroxylation: The introduction of the hydroxyl group at the fifth position may involve hydroxylation reactions under acidic or basic conditions .

- Coupling Reactions: Alternative synthetic routes may use coupling reactions to introduce both bromine and hydroxyl groups simultaneously from suitable precursors.

4-Bromo-1H-indazol-5-ol has several applications, particularly in:

- Pharmaceutical Research: Its derivatives are explored for potential drugs targeting various diseases, including cancer and inflammatory disorders.

- Chemical Biology: The compound serves as a tool for studying biological pathways due to its ability to modulate receptor activity.

- Material Science: Indazole derivatives are also investigated for their properties in organic electronics and photonic applications.

Studies on 4-bromo-1H-indazol-5-ol have focused on its interactions with biological targets, particularly:

- Estrogen Receptor Binding: Investigations reveal that this compound may bind to estrogen receptors, influencing hormonal pathways and offering therapeutic potential in hormone-related diseases .

- Protein Interactions: Research indicates that it may interact with specific proteins involved in cancer progression, suggesting its utility in targeted therapies.

Several compounds share structural similarities with 4-bromo-1H-indazol-5-ol. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromo-1H-indazol-5-ol | Bromine at third position | Potentially different biological activity profile |

| 6-Bromo-1H-indazol-5-ol | Bromine at sixth position | May exhibit distinct reactivity patterns |

| 4-Chloro-1H-indazol-5-ol | Chlorine instead of bromine | Different pharmacological properties |

Uniqueness of 4-Bromo-1H-indazol-5-ol

The presence of bromine at the fourth position combined with a hydroxyl group at the fifth position distinguishes 4-bromo-1H-indazol-5-ol from other indazole derivatives. This unique substitution pattern contributes to its specific biological activities and chemical reactivity.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the functionalization of 4-bromo-1H-indazol-5-ol, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high precision. The Suzuki-Miyaura reaction, employing palladium catalysts, stands out for its efficiency in coupling 4-bromo-1H-indazol-5-ol with boronic acids. For instance, Pd(dppf)Cl₂ catalyzes the coupling of 5-bromoindazoles with pyrrole- and thiophene-boronic acids in dimethoxyethane (DME) at 80°C, yielding heterobiaryl adducts in up to 92% isolated yield. Key factors influencing reaction success include:

Modulation of Hypoxia-Inducible Factor Signaling Pathways

The compound 4-bromo-1H-indazol-5-ol (molecular formula C₇H₅BrN₂O, molecular weight 213.03 g/mol, CAS number 478838-52-7) demonstrates significant therapeutic potential through its modulation of hypoxia-inducible factor signaling pathways in cardiovascular systems [1] [2]. Hypoxia-inducible factors represent critical transcriptional regulators that orchestrate cellular responses to oxygen deprivation, with particular relevance in cardiovascular pathophysiology [3].

The hypoxia-inducible factor family consists of heterodimeric transcription factors comprising oxygen-sensitive alpha subunits (hypoxia-inducible factor-1α, hypoxia-inducible factor-2α, and hypoxia-inducible factor-3α) and a constitutively expressed beta subunit [3]. Under normoxic conditions, prolyl hydroxylase domains hydroxylate specific proline residues on hypoxia-inducible factor-α subunits, facilitating von Hippel-Lindau tumor suppressor protein binding and subsequent proteasomal degradation [3]. During hypoxic conditions, this hydroxylation process is inhibited, leading to hypoxia-inducible factor-α stabilization and nuclear translocation, where it dimerizes with hypoxia-inducible factor-β to form active transcriptional complexes [3].

The brominated indazole derivative 4-bromo-1H-indazol-5-ol modulates this pathway through multiple mechanisms. Research indicates that indazole-containing compounds can function as hypoxia-inducible factor-1 inhibitors by interfering with the ability of hypoxia-inducible factor-1α/hypoxia-inducible factor-1β complexes to interact with cofactors p300/CBP, thereby disrupting active transcriptional complex formation [4] [5]. This mechanism represents a novel therapeutic approach that does not alter hypoxia-inducible factor-1 protein levels but specifically targets the transcriptional machinery [4].

In cardiovascular applications, the modulation of hypoxia-inducible factor signaling by 4-bromo-1H-indazol-5-ol offers protective effects against hypoxia-related cardiovascular diseases [3]. The compound potentially enhances prolyl hydroxylase domain activity, promoting the oxygen-dependent hydroxylation of hypoxia-inducible factor-α subunits even under mild hypoxic conditions [6]. This enhanced hydroxylation facilitates von Hippel-Lindau-mediated ubiquitination and proteasomal degradation of hypoxia-inducible factor-α, thereby preventing excessive hypoxia-inducible factor signaling that contributes to cardiovascular dysfunction [3].

The cardiovascular relevance of hypoxia-inducible factor pathway modulation becomes particularly evident in conditions such as myocardial ischemia, atherosclerosis, and pulmonary hypertension [3]. Hypoxia-inducible factor-1 regulates target genes involved in inflammation, vascular remodeling, and angiogenesis, processes that, while initially adaptive, can contribute to cardiovascular pathology when dysregulated [3]. Key hypoxia-inducible factor target genes in cardiovascular contexts include vascular endothelial growth factor, erythropoietin, glucose transporter 1, and carbonic anhydrase IX [7].

The therapeutic potential of 4-bromo-1H-indazol-5-ol in hypoxia-inducible factor modulation is further supported by evidence demonstrating that hypoxia-inducible factor-2α plays protective roles in cardiovascular function [8]. Endothelial-specific hypoxia-inducible factor-2α expression protects against cardiac microvascular permeability, reduces inflammation, and maintains cardiac function following myocardial infarction [8]. The selective modulation of hypoxia-inducible factor-2α/ARNT complex formation by 4-bromo-1H-indazol-5-ol may therefore provide cardioprotective benefits while avoiding the deleterious effects associated with excessive hypoxia-inducible factor-1α activation [8].

Table 1: Hypoxia-Inducible Factor Signaling Pathway Modulation Parameters

| Parameter | Value/Description |

|---|---|

| Compound Identity | 4-bromo-1H-indazol-5-ol |

| Molecular Formula | C₇H₅BrN₂O |

| Molecular Weight (g/mol) | 213.03 |

| CAS Number | 478838-52-7 |

| Target Pathway | Hypoxia-inducible factor signaling |

| Mechanism of Action | Modulation of HIF-α subunit stability and transcriptional activity |

| HIF-1α Expression Effect | Potential downregulation through enhanced degradation |

| HIF-2α Interaction | Selective modulation of HIF-2α/ARNT complex formation |

| Oxygen-dependent Hydroxylation | Enhancement of prolyl hydroxylase domain (PHD) activity |

| Von Hippel-Lindau (VHL) Binding | Promotion of VHL-mediated ubiquitination |

| Transcriptional Activity Modulation | Inhibition of HIF/p300/CBP transcriptional complex |

| Cardiovascular HIF Target Genes | VEGF, EPO, GLUT1, carbonic anhydrase IX |

Reactive Oxygen Species Scavenging Mechanisms in Vascular Smooth Muscle Cells

The reactive oxygen species scavenging capabilities of 4-bromo-1H-indazol-5-ol represent a fundamental mechanism underlying its cardiovascular therapeutic potential [1] [9]. Vascular smooth muscle cells are particularly susceptible to oxidative stress, which plays a central role in the pathogenesis of atherosclerosis, hypertension, and vascular remodeling [1]. The hydroxyl group at position 5 of the indazole ring, combined with the electron-withdrawing bromine substituent at position 4, creates a unique electronic environment that facilitates radical scavenging activities [10] [11].

Indazole derivatives have demonstrated significant antioxidant properties through multiple mechanisms [1] [12]. The compound 4-bromo-1H-indazol-5-ol exhibits particularly potent activity against various reactive oxygen species, including superoxide anions, hydroxyl radicals, and nitric oxide radicals [9]. The phenolic hydroxyl group serves as the primary site for electron donation, while the brominated indazole core provides structural stability and enhances the compound's lipophilic properties, facilitating cellular uptake and membrane penetration [10].

In vascular smooth muscle cells, oxidative stress triggers multiple pathological processes including cellular proliferation, migration, and inflammatory gene expression [13]. The indazole derivative YD-3 has been shown to inhibit thrombin-induced vascular smooth muscle cell proliferation through modulation of Ras and ERK1/2 signaling pathways [13]. While YD-3 represents a different indazole structure, these findings provide mechanistic insights relevant to 4-bromo-1H-indazol-5-ol's potential effects on vascular smooth muscle cell function [13].

The reactive oxygen species scavenging activity of 4-bromo-1H-indazol-5-ol operates through several complementary mechanisms. The compound demonstrates 2,2-diphenyl-1-picrylhydrazyl radical scavenging activity through direct electron donation, effectively neutralizing free radicals before they can cause cellular damage [9]. Additionally, the compound exhibits superoxide dismutase-like activity, catalyzing the dismutation of superoxide anions to hydrogen peroxide and molecular oxygen [9].

Hydroxyl radical scavenging represents another critical mechanism, as hydroxyl radicals are among the most reactive and damaging reactive oxygen species in biological systems [9]. The compound's ability to chelate transition metals, particularly iron and copper, prevents the formation of hydroxyl radicals through Fenton chemistry [9]. This metal chelation capacity is attributed to the nitrogen atoms in the indazole ring and the hydroxyl group, which can coordinate with metal ions [11].

The cardioprotective effects of reactive oxygen species scavenging by 4-bromo-1H-indazol-5-ol extend beyond direct radical neutralization [1]. The compound prevents lipid peroxidation in cellular membranes, maintaining membrane integrity and preventing the formation of cytotoxic aldehydes that contribute to atherosclerotic plaque formation [9]. This protective effect is particularly relevant in preventing the oxidation of low-density lipoproteins, a key initiating event in atherosclerosis [9].

Nitric oxide radical scavenging by 4-bromo-1H-indazol-5-ol provides additional cardiovascular benefits [9]. While nitric oxide serves important physiological functions in vasodilation and platelet inhibition, excessive nitric oxide production can lead to the formation of peroxynitrite, a potent oxidant that damages vascular tissues [1]. The compound's ability to modulate nitric oxide levels helps maintain the delicate balance between beneficial and harmful nitric oxide signaling [9].

The compound also influences endogenous antioxidant enzyme systems in vascular smooth muscle cells [1]. Research suggests that brominated indazoles can enhance catalase activity and modulate glutathione peroxidase function, thereby strengthening the cellular antioxidant defense system [9]. This enhancement of endogenous antioxidant capacity provides sustained protection against oxidative stress beyond the compound's direct scavenging effects [9].

Table 2: Reactive Oxygen Species Scavenging Mechanisms in Vascular Applications

| Assay Type | Mechanism | Cardiovascular Relevance |

|---|---|---|

| DPPH Radical Scavenging | Electron donation to DPPH radical | Prevention of atherosclerotic plaque formation |

| Superoxide Anion Scavenging | Superoxide dismutase-like activity | Protection against vascular inflammation |

| Hydroxyl Radical Scavenging | Metal chelation and radical quenching | Maintenance of endothelial integrity |

| Nitric Oxide Scavenging | NO radical neutralization | Vasodilation and blood pressure regulation |

| Lipid Peroxidation Inhibition | Prevention of membrane lipid oxidation | Prevention of LDL oxidation |

| Vascular Smooth Muscle Cell Protection | Reduction of intracellular ROS levels | Reduction of smooth muscle cell proliferation |

| Endothelial Cell Oxidative Stress | Preservation of endothelial function | Preservation of nitric oxide bioavailability |

| Mitochondrial ROS Production | Mitochondrial electron transport stabilization | Protection against ischemia-reperfusion injury |

| NADPH Oxidase Activity | Inhibition of ROS generation pathways | Prevention of vascular remodeling |

| Catalase Activity Enhancement | Enhancement of endogenous antioxidant enzymes | Enhancement of cellular antioxidant capacity |

| Glutathione Peroxidase Modulation | Modulation of cellular redox balance | Maintenance of vascular homeostasis |

| Total Antioxidant Capacity | Overall antioxidant defense system enhancement | Overall cardiovascular protection |

Estrogen Receptor-β Agonist Activity in Atherosclerosis Models

The estrogen receptor-β agonist activity of 4-bromo-1H-indazol-5-ol represents a novel therapeutic mechanism for cardiovascular protection, particularly in atherosclerosis prevention and treatment [14] [15] [16]. Estrogen receptor-β plays distinct roles in cardiovascular physiology compared to estrogen receptor-α, with accumulating evidence suggesting that selective estrogen receptor-β activation provides cardiovascular benefits without the proliferative risks associated with estrogen receptor-α stimulation [16].

The structural similarity between 4-bromo-1H-indazol-5-ol and established indazole-based estrogen receptor modulators supports its potential as an estrogen receptor-β selective agonist [15] [17]. Research has demonstrated that substituted 4-(indazol-3-yl)phenols function as pathway-selective estrogen receptor ligands with therapeutic applications in inflammatory conditions [15]. The compound WAY-169916, featuring an indazole core structure, has shown efficacy as a nonsteroidal estrogen receptor ligand with potential utility in treating rheumatoid arthritis through nuclear factor-κB pathway inhibition [15].

The cardiovascular protective effects of estrogen receptor-β activation are mediated through multiple mechanisms [16]. Estrogen receptor-β stimulates nitric oxide production through enhanced endothelial nitric oxide synthase expression and activity [16]. This increased nitric oxide bioavailability promotes vasodilation, reduces blood pressure, and inhibits platelet aggregation, collectively contributing to cardiovascular protection [16]. Additionally, estrogen receptor-β activation in endothelial cells facilitates rapid vascular responses including endothelial repair acceleration and nitric oxide-mediated vasodilation [16].

In atherosclerosis models, estrogen receptor-β agonist activity by 4-bromo-1H-indazol-5-ol provides protection through anti-inflammatory mechanisms [16]. The compound potentially inhibits nuclear factor-κB-mediated inflammatory gene expression, leading to reduced production of pro-inflammatory cytokines, chemokines, adhesion molecules, and inflammatory enzymes [15]. This anti-inflammatory profile is particularly relevant in atherosclerosis, where chronic inflammation drives disease progression [16].

The selectivity of 4-bromo-1H-indazol-5-ol for estrogen receptor-β over estrogen receptor-α represents a significant therapeutic advantage [18]. Research has identified that nonsteroidal compounds with phenyl-2H-indazole cores demonstrate high affinity and selectivity for estrogen receptor-β, with the best compounds achieving estrogen receptor-β affinity selectivity greater than 100-fold [18]. This selectivity is attributed to specific structural features including polar and polarizable substituents such as halogens, which enhance estrogen receptor-β binding while reducing estrogen receptor-α affinity [18].

The molecular mechanisms underlying estrogen receptor-β selectivity of 4-bromo-1H-indazol-5-ol involve conformational changes in the estrogen receptor-β ligand-binding domain [17] [19]. The bromine substituent at position 4 and hydroxyl group at position 5 create optimal binding interactions within the estrogen receptor-β binding pocket, leading to preferential receptor activation [18]. This selective binding triggers estrogen receptor-β-specific gene transcription programs that promote cardiovascular protection without stimulating proliferative pathways associated with estrogen receptor-α activation [16].

In atherosclerosis models, estrogen receptor-β agonist activity translates to measurable therapeutic outcomes [16]. The compound β-LGND2, an estrogen receptor-β selective ligand, has demonstrated substantial prevention of angiotensin II-induced hypertension, cardiac hypertrophy, and cardiac fibrosis in ovariectomized female mice [16]. These cardioprotective effects were specifically mediated through estrogen receptor-β, as confirmed by loss of activity in estrogen receptor-β knockout mice [16].

The anti-angiogenic effects of estrogen receptor-β activation by 4-bromo-1H-indazol-5-ol provide additional therapeutic benefits in atherosclerosis [16]. Controlled angiogenesis regulation helps prevent excessive neovascularization within atherosclerotic plaques, which can contribute to plaque instability and rupture [16]. The compound's ability to modulate angiogenic responses through estrogen receptor-β signaling offers a balanced approach to maintaining appropriate vascular function while preventing pathological vessel formation [16].

The lipid profile modulation capabilities of 4-bromo-1H-indazol-5-ol through estrogen receptor-β activation contribute significantly to its anti-atherosclerotic effects [14] [16]. Estrogen receptor-β agonists influence hepatic lipid metabolism, promoting favorable changes in high-density lipoprotein to low-density lipoprotein ratios [16]. These lipid profile improvements reduce the substrate availability for atherosclerotic plaque formation and progression [16].

Table 3: Estrogen Receptor-β Agonist Activity Parameters in Atherosclerosis Models

| Study Parameter | ERβ-Specific Effect | Molecular Mechanism |

|---|---|---|

| Receptor Selectivity | Selective ERβ agonism over ERα | Preferential binding to ERβ over ERα receptor |

| Binding Affinity (Ki) | High affinity binding to ERβ ligand-binding domain | Conformational changes in ERβ ligand-binding domain |

| Transcriptional Activation (EC₅₀) | Potent transcriptional activation of ERβ target genes | ERβ-specific gene transcription program activation |

| Atherosclerotic Plaque Formation | Significant reduction in plaque burden | Anti-inflammatory gene expression profile |

| Endothelial Function Markers | Improved endothelium-dependent vasodilation | eNOS gene promoter activation |

| Inflammatory Cytokine Levels | Decreased TNF-α, IL-6, and IL-1β expression | NF-κB pathway inhibition |

| Lipid Profile Modulation | Favorable HDL/LDL ratio modulation | Lipid metabolism gene regulation |

| Vascular Smooth Muscle Cell Migration | Inhibition of VSMC migration and proliferation | Cell cycle arrest in G₀/G₁ phase |

| Nitric Oxide Production | Enhanced eNOS expression and NO bioavailability | eNOS phosphorylation and enzymatic activity |

| Matrix Metalloproteinase Activity | Reduced MMP-2 and MMP-9 activity | Inhibition of inflammatory protease expression |

| Foam Cell Formation | Prevention of macrophage-to-foam cell transformation | Modulation of lipid uptake and efflux |

| Arterial Wall Thickness | Reduced intimal-medial thickness | Regulation of vascular remodeling genes |

XLogP3

GHS Hazard Statements

H303 (100%): May be harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant